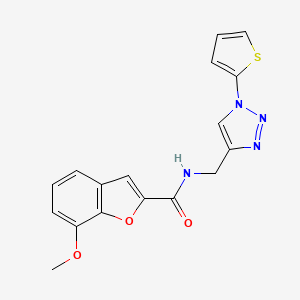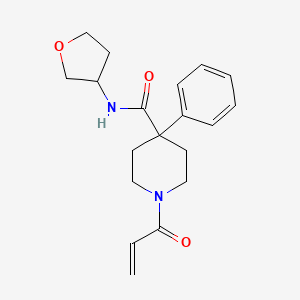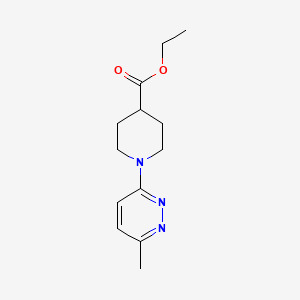
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate
Übersicht
Beschreibung
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is a derivative of piperidine and pyridazine, which are both significant heterocyclic compounds in organic chemistry
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of piperidine and pyridazine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Zukünftige Richtungen
While specific future directions for Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate are not mentioned in the literature, piperidine derivatives are a significant area of research in the pharmaceutical industry . They are explored for potential applications in the treatment of various diseases, including neurodegenerative diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate typically involves the reaction of 6-methylpyridazine with piperidine-4-carboxylic acid ethyl ester under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product . The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound produced.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperidine or pyridazine derivatives .
Wirkmechanismus
The mechanism of action of Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in inflammatory processes, leading to its observed biological effects . Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-3-carboxylate: A closely related compound with similar structural features.
Pyridazine Derivatives: Compounds such as pyridazinone and other pyridazine-based molecules share similar chemical properties and biological activities.
Piperidine Derivatives: Various substituted piperidines, including those with different functional groups, exhibit comparable reactivity and applications.
Uniqueness
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is unique due to its specific combination of piperidine and pyridazine moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-6-8-16(9-7-11)12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDYZSHJLXXWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B2806660.png)
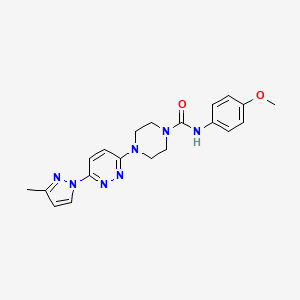
![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2806662.png)
![ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2806663.png)
![1-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2806664.png)
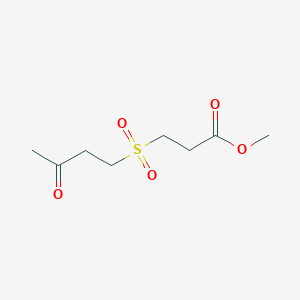
![N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2806669.png)




